molecular formula C15H20O4 B14296883 4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 119644-18-7

4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14296883
CAS No.: 119644-18-7
M. Wt: 264.32 g/mol
InChI Key: SZEJCOCAMCFISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a 4-methylpentyl group attached to a 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 4-methylpentanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its combination of the 4-methylpentyl group and the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

119644-18-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

4-methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O4/c1-11(2)4-3-9-19-15(18)8-6-12-5-7-13(16)14(17)10-12/h5-8,10-11,16-17H,3-4,9H2,1-2H3

InChI Key

SZEJCOCAMCFISM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.